molecular formula C18H19ClN2O4S B2968904 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-37-5

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2968904
CAS No.: 442650-37-5
M. Wt: 394.87
InChI Key: VPQWDBGASXKJTN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline class, characterized by a five-membered dihydropyrazole ring with substituents that modulate its chemical and biological properties. The methylsulfonyl (-SO₂CH₃) group at position 1 is a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-24-17-9-8-12(10-18(17)25-2)15-11-16(21(20-15)26(3,22)23)13-6-4-5-7-14(13)19/h4-10,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWDBGASXKJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula : C17_{17}H18_{18}ClN3_{3}O3_{3}S
  • Molecular Weight : 367.85 g/mol

The structural representation highlights the presence of a chlorophenyl group, methoxy groups, and a methylsulfonyl moiety, which contribute to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study involving various pyrazole compounds showed that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. Specifically, compounds derived from modifications of the pyrazole nucleus displayed up to 85% inhibition of TNF-α at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. For instance, compounds synthesized from 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido/arylthioureido) phenyl)-4,5-dihydropyrazole demonstrated effective antimicrobial activity against a range of bacterial strains including E. coli and S. aureus. Notably, one compound exhibited comparable efficacy to standard antibiotics at similar concentrations .

3. Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. A study highlighted the synthesis of novel pyrazole compounds that showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action is believed to involve the modulation of signaling pathways associated with cancer cell survival .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers evaluated the anti-inflammatory effects of a series of pyrazole derivatives on carrageenan-induced edema in mice. The results indicated that certain compounds could significantly reduce swelling and pain comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of synthesized pyrazole derivatives against multiple pathogens. The results revealed that some compounds exhibited high inhibition rates against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains .

Summary Table of Biological Activities

Activity TypeCompound TestedEfficacy (%)Reference
Anti-inflammatory1-acetyl-3-(3,4-dimethoxyphenyl)-5-(aryl)Up to 85% TNF-α inhibition at 10 µM
AntimicrobialPyrazole derivatives against E. coli, S. aureusComparable to standard antibiotics
AnticancerNovel pyrazole derivativesInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Structural and Electronic Modifications
Compound Name Substituents (Positions) Key Features
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP) 4-Cl (C5), 3,4-OCH₃ (C3), Ph (N1) - Chlorine at para position enhances planarity.
- Phenyl group at N1 reduces electron-withdrawing effects compared to -SO₂CH₃.
5-(2-Chlorophenyl)-3-(4-fluorophenyl)-1-carbaldehyde-4,5-dihydro-1H-pyrazole 2-Cl (C5), 4-F (C3), -CHO (N1) - Ortho-chlorine increases steric hindrance.
- Carbaldehyde group at N1 participates in hydrogen bonding.
5-(3,4-Dimethoxyphenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazole 3,4-OCH₃ (C5), 2,4-NO₂ (N1) - Nitro groups enhance electron-withdrawing effects but reduce solubility.
- Exhibits antioxidant activity.
1-(3-Fluorophenyl)-5-(3,4-methylendioxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole 3-F (N1), 3,4-OCH₂O (C5), 2-thienyl (C3) - Thienyl group introduces sulfur-mediated interactions.
- Selective COX-1 inhibition.

Key Observations :

  • N1 Substituents : Methylsulfonyl (-SO₂CH₃) groups enhance thermal stability and hydrogen-bond acceptor capacity compared to phenyl or carbaldehyde groups .
  • Methoxy vs. Nitro Groups : 3,4-Dimethoxyphenyl substituents improve electron density for π-stacking, whereas nitro groups (e.g., in ) increase reactivity but may reduce bioavailability.

Activity Trends :

  • Antiviral Potential: The target compound’s methylsulfonyl group may mimic natural substrates in viral proteases, as seen in .
  • Enzyme Inhibition : Fluorinated derivatives (e.g., ) outperform chlorinated analogs in tyrosinase inhibition due to stronger dipole interactions.
Computational and Spectroscopic Insights
  • DFT Studies : CPMPP () showed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Methylsulfonyl groups likely reduce this gap, enhancing charge transfer.
  • Docking Studies : Fluorinated pyrazolines () form bidentate hydrogen bonds with Gln817 in phosphodiesterase, whereas methylsulfonyl groups may interact with hydrophobic residues like Val782 .
  • Spectroscopic Data : IR and NMR spectra for similar compounds confirm the dihydropyrazole core, with methoxy protons resonating at δ 3.7–3.9 ppm and sulfonyl groups showing strong S=O stretching (~1350 cm⁻¹) .

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